Rhodamine B isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

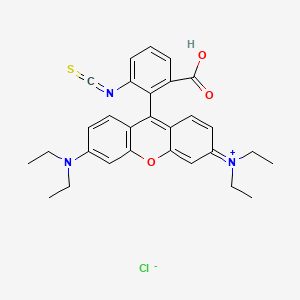

IUPAC Name |

[9-(2-carboxy-6-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)19-12-14-21-25(16-19)35-26-17-20(32(7-3)8-4)13-15-22(26)27(21)28-23(29(33)34)10-9-11-24(28)30-18-36;/h9-17H,5-8H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPXTKVHMNAXGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC=C4N=C=S)C(=O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rhodamine B Isothiocyanate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine B isothiocyanate (RBITC) is a widely utilized fluorescent dye in biological and biomedical research.[1][2] Its primary application lies in the fluorescent labeling of proteins and other biomolecules, enabling their visualization and tracking within cellular systems.[1][3] This is facilitated by the isothiocyanate functional group, which forms a stable covalent thiourea (B124793) bond with primary amine groups found on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[3][4] Beyond its role as a fluorescent tag, the isothiocyanate moiety of RBITC positions it within a class of compounds known for their significant biological activities, including the induction of apoptosis and modulation of key cellular signaling pathways. This guide provides an in-depth technical overview of the multifaceted mechanism of action of this compound, drawing upon its established role as a labeling agent and the well-documented biological effects of isothiocyanates and the rhodamine B structure.

Core Mechanism: Covalent Labeling of Biomolecules

The principal and most direct mechanism of action of RBITC is its function as a protein-reactive fluorescent probe. The electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophilic primary amines (-NH2) on target biomolecules under mild alkaline conditions (typically pH 8.0-9.0).[3] This nucleophilic addition reaction results in the formation of a highly stable thiourea linkage, covalently attaching the fluorescent rhodamine B moiety to the protein of interest.[3]

This covalent labeling is the foundation for a multitude of applications, including:

-

Fluorescence Microscopy: Visualization of the subcellular localization and dynamics of labeled proteins.[2]

-

Flow Cytometry: Identification and quantification of cell populations based on the expression of cell surface or intracellular proteins.

-

Immunostaining: Detection of specific antigens in cells and tissues using RBITC-conjugated antibodies.[5]

The spectral properties of the rhodamine B fluorophore, characterized by its bright orange-red fluorescence, make it readily detectable with standard fluorescence microscopy and flow cytometry instrumentation.[1]

Quantitative Data on RBITC Labeling

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~554 - 570 nm | [2] |

| Emission Maximum (λem) | ~580 - 595 nm | [2] |

| Molar Extinction Coefficient | Not explicitly found in searches | |

| Quantum Yield | Not explicitly found in searches | |

| Labeling Efficiency with Bovine Serum Albumin | >70% | [6] |

Inferred Biological Activity: Insights from Isothiocyanates

While direct studies on the specific signaling effects of RBITC are limited, the broader class of isothiocyanates, to which RBITC belongs, has been extensively studied for its potent biological activities, particularly in the context of cancer chemoprevention and therapy. The mechanisms described below are primarily based on studies of other isothiocyanates, such as sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate (BITC), and are inferred to be relevant to RBITC due to the shared reactive isothiocyanate group.

Induction of Apoptosis through Oxidative Stress and MAP Kinase Signaling

A primary mechanism by which isothiocyanates exert their anti-cancer effects is through the induction of apoptosis (programmed cell death).[5][7] This process is often initiated by the generation of reactive oxygen species (ROS).[7][8]

Signaling Pathway for Isothiocyanate-Induced Apoptosis

Caption: Isothiocyanate-induced apoptosis signaling cascade.

Isothiocyanates can lead to an increase in intracellular ROS levels, which in turn activates stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[9][10] Activation of these pathways can modulate the activity of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3, ultimately culminating in apoptosis.[11][12] Recent studies have shown that phenethyl isothiocyanate (PEITC) can directly and covalently target the pro-apoptotic protein BID, promoting its cleavage and mitochondrial translocation.[13][14]

Modulation of the Nrf2-Antioxidant Response Element (ARE) Pathway

Isothiocyanates are potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[15][16][17]

Nrf2 Activation by Isothiocyanates

Caption: Nrf2 pathway activation by isothiocyanates.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. Isothiocyanates, being electrophilic, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone dehydrogenase 1 [NQO1]) and enzymes involved in glutathione (B108866) synthesis.[18] This upregulation of the cellular antioxidant defense system can protect cells from oxidative damage.

Potential Contribution of the Rhodamine B Moiety

The rhodamine B component of RBITC is not merely a passive fluorescent reporter. Cationic rhodamine dyes, including Rhodamine B, are known to accumulate in mitochondria due to the negative mitochondrial membrane potential.[3][19][20]

Studies on Rhodamine B and its conjugates have suggested that at higher concentrations, they can exert cytotoxic effects through mitochondrial dysfunction.[1][3] For instance, a rhodamine B-oleanolic acid conjugate has been shown to impair mitochondrial function in melanoma cells.[11] This suggests that the rhodamine B moiety in RBITC could potentially contribute to the overall cellular effects, particularly by targeting mitochondria.

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general procedure for covalently labeling a protein with RBITC.

Workflow for RBITC Protein Labeling

Caption: Workflow for protein labeling with RBITC.

Materials:

-

Purified protein of interest

-

This compound (RBITC)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with RBITC.

-

RBITC Solution Preparation: Immediately before use, dissolve RBITC in DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently stirring, slowly add the RBITC solution to the protein solution. A 10- to 20-fold molar excess of RBITC to protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the RBITC-labeled protein from unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The first colored peak to elute is the labeled protein.

-

Characterization: Determine the degree of labeling (moles of RBITC per mole of protein) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for RBITC).

Western Blot Analysis of Apoptosis Markers

This protocol outlines the steps to detect the cleavage of caspase-3, a key marker of apoptosis, in cells treated with a substance like an isothiocyanate.[21][22][23][24][25]

Materials:

-

Cell culture reagents

-

Isothiocyanate compound for treatment

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat with the isothiocyanate compound for the desired time. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved caspase-3 band indicates apoptosis induction.

Immunofluorescence Staining for Cytochrome c Release

This protocol allows for the visualization of cytochrome c release from the mitochondria into the cytoplasm, another hallmark of apoptosis.[12][26][27][28][29]

Materials:

-

Cells grown on coverslips

-

Apoptosis-inducing agent (e.g., an isothiocyanate)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against cytochrome c

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with the apoptosis-inducing agent.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against cytochrome c for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst stain and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.

Measurement of Mitochondrial Membrane Potential

This protocol describes the use of a potentiometric dye like Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential (ΔΨm), which often decreases during apoptosis.[30][31][32][33][34]

Materials:

-

Cell culture reagents

-

Agent to be tested for its effect on ΔΨm

-

TMRE stock solution (in DMSO)

-

FCCP (a mitochondrial uncoupler, as a positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a suitable format for the intended analysis (e.g., multi-well plate for microscopy or plate reader, or culture flask for flow cytometry).

-

Cell Treatment: Treat the cells with the test compound for the desired duration. Include a positive control group treated with FCCP to induce mitochondrial depolarization.

-

TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 20-200 nM and incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine fluorescence. A decrease in fluorescence intensity indicates a loss of ΔΨm.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer. A shift in the fluorescence histogram to the left indicates a decrease in ΔΨm.

-

Conclusion

This compound's primary and well-established mechanism of action is its covalent attachment to proteins, serving as a robust fluorescent label for a wide array of bio-imaging and analytical techniques. However, the presence of the isothiocyanate group strongly suggests that RBITC may also possess intrinsic biological activities characteristic of this compound class. By inference from studies on other isothiocyanates, RBITC has the potential to induce apoptosis through the generation of reactive oxygen species and activation of MAP kinase signaling pathways. Furthermore, it may modulate the Nrf2-dependent antioxidant response. The rhodamine B moiety itself could contribute to cytotoxicity by targeting mitochondria.

For researchers and drug development professionals, it is crucial to be aware of these potential bioactivities of RBITC, especially when used in live-cell imaging or in systems where cellular signaling is being investigated. The concentration and duration of exposure to RBITC-labeled probes should be carefully considered to minimize off-target effects. Future research directly investigating the specific signaling pathways affected by RBITC will be invaluable in fully elucidating its complete mechanism of action beyond its role as a fluorescent tag.

References

- 1. Rhodamine B conjugates of triterpenoic acids are cytotoxic mitocans even at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Effects of in vivo and in vitro exposure to rhodamine dyes on mitochondrial function of mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isothiocyanate NB7M causes selective cytotoxicity, pro-apoptotic signalling and cell-cycle regression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor-specific fluorescence activation of rhodamine isothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 22. media.cellsignal.com [media.cellsignal.com]

- 23. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 24. researchgate.net [researchgate.net]

- 25. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. researchgate.net [researchgate.net]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 31. media.cellsignal.com [media.cellsignal.com]

- 32. assaygenie.com [assaygenie.com]

- 33. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. abcam.com [abcam.com]

An In-depth Technical Guide to the Chemical Structure of Rhodamine B Isothiocyanate (RBITC) Mixed Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Rhodamine B isothiocyanate (RBITC) mixed isomers, a widely utilized fluorescent label in biological research and diagnostics.

Core Chemical Structure and Isomerism

This compound (RBITC) is a derivative of the highly fluorescent rhodamine B dye. The core structure consists of a xanthene ring system substituted with two diethylamino groups and a pendant phenyl ring bearing a carboxyl and an isothiocyanate (-N=C=S) group. The isothiocyanate group is the reactive moiety that allows for covalent labeling of primary amines on biomolecules.

Commercially available RBITC is typically a mixture of two structural isomers: 5-isothiocyanate (Isomer I) and 6-isothiocyanate (Isomer II) . These isomers differ in the substitution position of the isothiocyanate group on the phenyl ring. While structurally very similar, the isomeric position can subtly influence the reactivity and photophysical properties of the dye. It has been noted that the 6-isomer is generally more strongly fluorescent.[1][2]

Physicochemical Properties

The mixed isomers of RBITC exhibit strong absorption and emission in the orange-red region of the visible spectrum, making them suitable for various fluorescence-based applications. The photophysical properties can be influenced by the solvent environment.

Table 1: Physicochemical and Spectroscopic Properties of this compound (Mixed Isomers)

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₀ClN₃O₃S | [3][4][5] |

| Molecular Weight | 536.08 g/mol | [1][2][5] |

| CAS Number | 36877-69-7 (mixed isomers) | [1][2][3][5] |

| Appearance | Purple to red-brown powder | [5] |

| Excitation Maximum (λex) | ~543-570 nm | [6][7][8][9] |

| Emission Maximum (λem) | ~580-595 nm | [6][7][8][9] |

| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ (for Rhodamine B in Methanol) | [10][11] |

| Solubility | Soluble in methanol, DMSO, DMF | [1][6][8] |

| Storage | Store at -20°C, protected from light | [7][8] |

Experimental Protocols

Synthesis of this compound

The synthesis of RBITC generally involves a two-step process starting from 5(6)-carboxyrhodamine B.

Protocol for Synthesis:

A general method for synthesizing isothiocyanates from primary amines involves reaction with carbon disulfide to form a dithiocarbamate (B8719985) salt, followed by desulfurization. For RBITC, the starting material would be the corresponding aminorhodamine B derivative.

-

Formation of Dithiocarbamate: Dissolve the aminorhodamine B derivative in a suitable organic solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) and carbon disulfide. Stir the reaction at room temperature.

-

Desulfurization: Add a desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to the reaction mixture.[12][13]

-

Purification: The resulting RBITC can be purified by column chromatography on silica (B1680970) gel.

Characterization of RBITC Isomers

The separation and characterization of the 5- and 6-isomers of RBITC are crucial for applications requiring high purity or for understanding the properties of the individual isomers.

A. High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a common method for separating the isomers.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) can be employed.

-

Detection: UV-Vis detection at the absorption maximum of RBITC (~550 nm) or fluorescence detection.

B. Mass Spectrometry (MS):

High-resolution mass spectrometry can be used to confirm the molecular weight of the isomers and to analyze their fragmentation patterns, which may provide structural information to differentiate them.

Protocol for Protein Labeling with RBITC

This protocol provides a general procedure for conjugating RBITC to proteins, such as antibodies.

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0. The protein concentration should typically be between 1-10 mg/mL.

-

RBITC Solution Preparation: Prepare a stock solution of RBITC (e.g., 1-10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Conjugation: While gently stirring, slowly add the RBITC solution to the protein solution. The molar ratio of RBITC to protein will need to be optimized for the specific protein but is often in the range of 10-20 fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the RBITC-protein conjugate from the unreacted dye using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of RBITC (~550 nm).

Applications in Research and Drug Development

RBITC is a versatile tool for fluorescently labeling biomolecules, enabling their visualization and tracking in various biological systems.

-

Immunofluorescence: RBITC-labeled antibodies are widely used in immunofluorescence microscopy and flow cytometry to detect and quantify specific antigens in cells and tissues.

-

Cellular Imaging: The cell-permeant nature of RBITC allows for the labeling of intracellular structures and for tracking cellular processes in living cells.[6][9]

-

Drug Delivery: In pharmaceutical research, RBITC can be conjugated to drug delivery vehicles, such as nanoparticles, to monitor their biodistribution and cellular uptake.[6][14]

-

Western Blotting and In Situ Hybridization: RBITC-labeled probes and antibodies can be used as detection reagents in western blotting and in situ hybridization assays.

Conclusion

This compound mixed isomers are a robust and widely used fluorescent label with a well-characterized chemical structure and spectral properties. Understanding the nature of the isomeric mixture and employing appropriate experimental protocols for synthesis, characterization, and conjugation are essential for obtaining reliable and reproducible results in research and drug development applications. The bright fluorescence and reactive isothiocyanate group of RBITC will continue to make it a valuable tool for scientists seeking to visualize and understand complex biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]

- 4. lcms.cz [lcms.cz]

- 5. This compound mixed isomers, BioReagent, protein labeling 36877-69-7 [sigmaaldrich.com]

- 6. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. download.arb-home.de [download.arb-home.de]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Extinction Coefficient [Rhodamine B] | AAT Bioquest [aatbio.com]

- 11. omlc.org [omlc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. jascoinc.com [jascoinc.com]

A Technical Guide to the Solubility of Rhodamine B Isothiocyanate in DMSO and DMF for Researchers and Drug Development Professionals

Introduction

Rhodamine B isothiocyanate (RITC) is a widely utilized fluorescent dye in biological research and diagnostics due to its bright orange-red fluorescence and its ability to covalently label proteins and other biomolecules through its reactive isothiocyanate group.[1] For effective use in experimental settings, particularly in labeling reactions, RITC must first be dissolved in a suitable organic solvent before being introduced to an aqueous environment. The two most common solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). This technical guide provides an in-depth analysis of the solubility of RITC in these two critical solvents, offering a comparative overview, a general experimental protocol for solubility determination, and a logical workflow for its application in laboratory settings.

Comparative Solubility of this compound

The solubility of this compound can vary between DMSO and DMF, and it is important for researchers to be aware of these differences to ensure optimal concentration for stock solutions and subsequent experimental dilutions. The reported solubility values from various suppliers show some discrepancies, which may be attributed to differences in the purity of the dye, the specific isomers present in the mixture, and the analytical methods used for determination.[2][3][4] A summary of the reported solubility data is presented in the table below.

| Solvent | Cayman Chemical / Biomol | TargetMol | MedChemExpress |

| DMSO | ~15 mg/mL[2][3] | 5 mg/mL[4][5] | 11.67 mg/mL[1] |

| DMF | ~25 mg/mL[2][3] | 8 mg/mL[4][5] | Not Specified |

Note: The data presented are as reported by the suppliers and may vary between batches and manufacturers.

Based on the data from Cayman Chemical and Biomol, this compound exhibits higher solubility in DMF compared to DMSO.[2][3] This can be a critical factor when a higher concentration stock solution is required.

Experimental Protocol for Solubility Determination

While manufacturers provide general solubility data, it may be necessary to experimentally verify the solubility for specific applications or for a particular batch of RITC. The following is a general protocol for determining the solubility of a fluorescent dye like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in DMSO and DMF at a specified temperature (e.g., room temperature).

Materials:

-

This compound (crystalline solid)

-

Anhydrous DMSO

-

Anhydrous DMF

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer

-

Calibrated micropipettes

-

Microcentrifuge tubes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of RITC to a known volume of the solvent (DMSO or DMF) in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

Allow the mixture to equilibrate at a constant temperature for a set period (e.g., 24 hours) with continuous gentle agitation to ensure saturation is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the supersaturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved RITC.

-

-

Preparation of a Diluted Sample for Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Perform a serial dilution of the supernatant in the same solvent to bring the concentration within the linear range of the spectrophotometer.

-

-

Spectrophotometric Analysis:

-

Calculation of Solubility:

-

Calculate the concentration of the diluted sample using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of RITC in the specific solvent, b is the path length of the cuvette, and c is the concentration.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

Logical Workflow for RITC Solution Preparation

The choice between DMSO and DMF for dissolving this compound is a key step in many experimental workflows. The following diagram illustrates the logical process for preparing an RITC solution for a typical bioconjugation experiment.

Caption: Logical workflow for preparing a this compound solution.

Conclusion

The choice between DMSO and DMF as a solvent for this compound depends on the specific requirements of the experiment, particularly the desired stock concentration. While both are effective solvents, published data suggests that DMF may offer a higher solubility limit. It is crucial for researchers to consult the manufacturer's data for their specific batch of RITC and, if necessary, perform their own solubility determination to ensure accurate and reproducible results in their experimental applications. Careful consideration of the solvent and its properties is the first step towards successful labeling and imaging experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound (mixed isomers) | CAS 944130-99-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound (mixed isomers) | Conjugate | TargetMol [targetmol.com]

- 5. This compound (mixed isomers) | Conjugate | TargetMol [targetmol.com]

Technical Guide: Shelf Life and Proper Storage of Rhodamine B Isothiocyanate (RBITC) Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the shelf life, proper storage conditions, and handling procedures for Rhodamine B isothiocyanate (RBITC) powder. The information is intended to ensure the long-term stability and optimal performance of this versatile fluorescent labeling reagent in research and drug development applications.

Introduction to RBITC

This compound (RBITC) is a highly fluorescent dye belonging to the xanthene class.[1] Its isothiocyanate group (-N=C=S) readily reacts with primary amine groups on proteins and other biomolecules to form stable thiourea (B124793) bonds.[2][3] This property makes RBITC an invaluable tool for fluorescently labeling antibodies, proteins, and other molecules for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[4][5][6]

Shelf Life and Storage Conditions

The stability of RBITC powder is crucial for reproducible and reliable experimental outcomes. Improper storage can lead to degradation of the reactive isothiocyanate group, resulting in reduced labeling efficiency.

Recommended Storage of RBITC Powder

For long-term storage, RBITC powder should be stored at -20°C in a tightly sealed, desiccated container, protected from light.[7][8] When stored under these conditions, RBITC powder has a shelf life of at least three to four years .[7][8] Some suppliers suggest that storage at 2-8°C is acceptable for shorter periods, but -20°C is the standard for maintaining long-term reactivity.

Storage of RBITC Solutions

Once dissolved, RBITC is more susceptible to degradation. Stock solutions are typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Table 1: Recommended Storage Conditions for RBITC

| Form | Storage Temperature | Duration | Key Considerations |

| Powder | -20°C | ≥ 3-4 years [7][8] | Keep in a tightly sealed, desiccated container; protect from light and moisture. |

| 2-8°C | Short-term | For temporary storage only; long-term storage is not recommended. | |

| Stock Solution (in DMSO/DMF) | -80°C | Up to 6 months [5] | Aliquot to avoid freeze-thaw cycles; protect from light and moisture. |

| -20°C | Up to 1 month [5] | Aliquot to avoid freeze-thaw cycles; protect from light and moisture. |

Factors Affecting RBITC Stability

Several factors can contribute to the degradation of RBITC powder and solutions:

-

Moisture: The isothiocyanate group is susceptible to hydrolysis in the presence of water, which converts the reactive group into an unreactive amine.[6][9] This is the primary reason for storing the powder under desiccated conditions.

-

Light: Like many fluorescent dyes, RBITC is photosensitive and can undergo photobleaching upon prolonged exposure to light.[1]

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[10]

-

pH: In solution, the stability of the isothiocyanate group is pH-dependent. Alkaline conditions (pH > 9.5) can increase the rate of hydrolysis.[6]

Experimental Protocols

Protocol for Assessing RBITC Powder Stability

Objective: To determine the long-term stability of RBITC powder under recommended storage conditions and to predict its shelf life under accelerated conditions.

Methodology:

-

Sample Preparation: Aliquot RBITC powder from a single batch into multiple airtight, light-protected vials containing a desiccant.

-

Storage Conditions:

-

Long-Term: Store vials at -20°C ± 2°C.

-

Accelerated: Store vials at 40°C ± 2°C with 75% ± 5% relative humidity.

-

-

Testing Intervals:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, 36, and 48 months.

-

Accelerated: Test at 0, 1, 3, and 6 months.

-

-

Analytical Methods: At each time point, analyze the powder for:

-

Appearance: Visual inspection for changes in color or texture.

-

Purity: Use High-Performance Liquid Chromatography (HPLC) to detect and quantify any degradation products.

-

Reactivity: Perform a functional assay, such as a protein labeling efficiency test (see Protocol 4.2), to assess the integrity of the isothiocyanate group.

-

Table 2: Example of a Stability Testing Protocol for RBITC Powder

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Reddish-violet to dark red powder, free of clumps. |

| Purity | HPLC | Main peak should be ≥ 95% of total peak area. No significant increase in impurity peaks. |

| Reactivity | Protein Labeling Efficiency | Degree of Labeling (DOL) should be within 80-120% of the initial value. |

Protocol for Protein Labeling with RBITC

This protocol provides a general procedure for conjugating RBITC to a protein, such as an antibody.[2][3]

Materials:

-

RBITC powder

-

Anhydrous DMSO or DMF

-

Protein to be labeled (e.g., antibody at 1-10 mg/mL)

-

Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

-

Purification column (e.g., Sephadex G-25)

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Protein: Dialyze the protein against the Labeling Buffer to remove any amine-containing buffers (e.g., Tris) or stabilizers. Adjust the protein concentration to 1-10 mg/mL.

-

Prepare RBITC Stock Solution: Immediately before use, dissolve RBITC powder in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

Labeling Reaction: a. Slowly add the RBITC stock solution to the protein solution while gently stirring. A molar excess of 10-20 fold of RBITC to protein is a common starting point. b. Protect the reaction mixture from light by wrapping the container in aluminum foil. c. Incubate for 1-2 hours at room temperature or overnight at 4°C with continuous stirring.

-

Purification: a. Separate the RBITC-protein conjugate from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer. b. The first colored band to elute is the labeled protein.

-

Characterization: a. Determine the protein concentration by measuring the absorbance at 280 nm. b. Determine the RBITC concentration by measuring the absorbance at its maximum absorbance wavelength (~555 nm). c. Calculate the Degree of Labeling (DOL), which is the molar ratio of dye to protein.

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage, protected from light.

Visualizations

RBITC Protein Labeling Workflow

Caption: Workflow for fluorescently labeling proteins with RBITC.

Potential Degradation Pathway of RBITC

Caption: Simplified hydrolysis degradation pathway of the isothiocyanate group.

Application of RBITC-Labeled Proteins in Cellular Imaging

Caption: General workflow for using RBITC-labeled proteins in cellular imaging.

Conclusion

Proper storage and handling of RBITC powder are paramount to preserving its reactivity and ensuring the success of fluorescent labeling experiments. By adhering to the storage conditions outlined in this guide—primarily -20°C in a desiccated, light-protected environment—researchers can expect a shelf life of at least three to four years. The provided experimental protocols offer a framework for assessing stability and for the effective conjugation of RBITC to proteins, enabling a wide range of applications in biological and biomedical research.

References

- 1. aqualab.com [aqualab.com]

- 2. benchchem.com [benchchem.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Shining light on signaling and metabolic networks by genetically encoded biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]

- 7. RBITC [Rhodamine B 5-isothiocyanate] | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

Rhodamine B Isothiocyanate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Rhodamine B isothiocyanate (RBITC), a widely used fluorescent dye in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, experimental protocols, and key applications.

Core Properties of this compound

This compound is a highly fluorescent compound known for its photostability and bright orange-red fluorescence. These characteristics make it an invaluable tool for labeling proteins, antibodies, and other biomolecules for visualization in a variety of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.

The isothiocyanate group (-N=C=S) of RBITC reacts specifically and covalently with primary amine groups (-NH2) found on proteins, primarily on lysine (B10760008) residues and the N-terminus, forming a stable thiourea (B124793) bond. This robust linkage ensures that the fluorescent label remains attached to the target molecule throughout experimental procedures.

Below is a summary of the key quantitative data for this compound:

| Property | Value | References |

| CAS Number | 36877-69-7 (for mixed isomers) | |

| 944130-99-8 (for mixed isomers) | [1] | |

| Molecular Weight | ~536.08 g/mol | |

| Molecular Formula | C₂₉H₃₀ClN₃O₃S | |

| Excitation Maximum | ~570 nm | [1] |

| Emission Maximum | ~595 nm | [1] |

Experimental Protocol: Antibody Labeling with this compound

This section provides a detailed methodology for the covalent conjugation of RBITC to an antibody, a common procedure in biological research.

Materials:

-

Antibody (or other protein) to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

-

This compound (RBITC)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

-

Gel filtration column (e.g., Sephadex G-25) or spin desalting column

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody solution against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C to remove any amine-containing preservatives (e.g., tris or glycine) and to optimize the pH for the conjugation reaction.[]

-

Adjust the antibody concentration to 1-2 mg/mL in the bicarbonate buffer.

-

-

RBITC Solution Preparation:

-

Immediately before use, dissolve RBITC in anhydrous DMSO to a final concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.[3]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Remove unreacted RBITC by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5] The labeled antibody will elute in the void volume, while the smaller, unbound dye molecules will be retained.

-

Alternatively, for smaller volumes, use a spin desalting column according to the manufacturer's instructions.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of RBITC (~555 nm).[]

-

Calculate the protein concentration and the concentration of RBITC to determine the average number of dye molecules conjugated to each antibody molecule.

-

-

Storage:

-

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling protocol.

References

Key differences between Rhodamine B and its isothiocyanate derivative.

An In-depth Technical Guide to the Core Differences Between Rhodamine B and its Isothiocyanate Derivative

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is paramount for the generation of accurate and reproducible data. Rhodamine B and its isothiocyanate derivative (RBITC) are two closely related xanthene dyes that, despite their similar spectral characteristics, possess a fundamental chemical difference that dictates their respective applications. This guide elucidates these core distinctions, providing the technical details necessary to make an informed choice for specific experimental needs.

Chemical Structure and Reactivity: The Decisive Difference

The primary distinction between Rhodamine B and RBITC lies in a single functional group. Rhodamine B is a relatively inert molecule, making it suitable as a tracer dye that binds non-covalently to surfaces and biomolecules through electrostatic or hydrophobic interactions.[1][]

In contrast, Rhodamine B isothiocyanate (RBITC) is functionalized with a highly reactive isothiocyanate group (-N=C=S).[3] This group readily undergoes a nucleophilic addition reaction with primary amines (-NH₂), such as those found on the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues.[4][5] This reaction forms a stable, covalent thiourea (B124793) bond, permanently tethering the fluorophore to the target biomolecule.[5] This covalent linkage is the cornerstone of RBITC's utility as a fluorescent label for proteins, antibodies, and other amine-containing molecules.[3][6][]

Comparative Spectroscopic Properties

While their core structures are similar, the addition of the isothiocyanate group and the nature of their binding (non-covalent vs. covalent) can lead to subtle differences in their photophysical properties. The local chemical environment significantly influences fluorescence, so these values should be considered as representative.[4]

| Property | Rhodamine B | This compound (RBITC) |

| Excitation Maximum (λex) | ~543 - 570 nm (Ethanol/Aqueous)[1][8][9] | ~554 - 570 nm (Various)[10][11][12] |

| Emission Maximum (λem) | ~570 - 610 nm (Ethanol)[1][8][13] | ~576 - 595 nm (Various)[10][12] |

| Molar Absorptivity (ε) | ~106,000 cm⁻¹M⁻¹ (at 543 nm in Ethanol)[9] | ~540 cm⁻¹M⁻¹ (at 550 nm in Aqueous)[14] |

| Quantum Yield (Φ) | 0.31 (in Water)[15]0.49 - 0.70 (in Ethanol)[1][16] | Variable; dependent on conjugation & environment |

| Molecular Weight | 479.02 g/mol [1] | 536.08 g/mol [11] |

Applications: Tracer vs. Label

The fundamental difference in reactivity directly translates to distinct applications.

-

Rhodamine B: Its inert nature and high fluorescence make it an excellent tracer dye . It is widely used in environmental studies to track water flow, in agriculture to monitor herbicide application, and in biological research as a biomarker for tracking ingestion of vaccine baits by wildlife.[1][13][17][18] It is also used as a general fluorescent stain in microscopy.[19]

-

This compound (RBITC): Its ability to form stable covalent bonds makes it the preferred choice for fluorescent labeling . Its primary application is the conjugation to proteins and antibodies for use in a variety of life science techniques, including fluorescence microscopy, immunofluorescence, flow cytometry, and cell imaging.[6][10]

Experimental Protocol: Protein Labeling with RBITC

The following is a generalized protocol for the covalent labeling of a protein with RBITC. Optimization, particularly the dye-to-protein molar ratio, is often necessary for specific proteins.

References

- 1. Rhodamine B - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 8. lifetein.com [lifetein.com]

- 9. omlc.org [omlc.org]

- 10. caymanchem.com [caymanchem.com]

- 11. ローダミンB イソチオシアナート mixed isomers | Sigma-Aldrich [sigmaaldrich.com]

- 12. CHEBI:60604 [ebi.ac.uk]

- 13. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 16. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]

- 17. What is Rhodamine B used for? | AAT Bioquest [aatbio.com]

- 18. mdpi.com [mdpi.com]

- 19. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

The Evolution of Rhodamine Dyes: A Technical Guide to a Cornerstone of Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since their discovery in the late 19th century, rhodamine dyes have become an indispensable tool in the life sciences. Their inherent brightness, photostability, and tunable chemical structures have fueled over a century of innovation in biological imaging, from early fluorescence microscopy to modern super-resolution techniques. This in-depth technical guide explores the historical development of rhodamine dyes, providing a comprehensive overview of their core properties, key experimental methodologies, and their application in elucidating complex biological processes.

A Journey Through Time: The Historical Development of Rhodamine Dyes

The story of rhodamine dyes begins in 1887 with their initial synthesis.[1] These early dyes offered significant advantages over their predecessor, fluorescein (B123965), including greater photostability and longer emission wavelengths, which reduced the interference of cellular autofluorescence.[1][2] This marked the beginning of a continuous evolution, with scientists progressively refining the rhodamine scaffold to create a diverse palette of fluorescent probes with tailored properties for an ever-expanding range of biological applications.

The development of rhodamine dyes can be broadly categorized into several key phases, each characterized by significant advancements in their chemical structure and performance.

Caption: Historical timeline of key milestones in the development of rhodamine dyes.

Quantitative Comparison of Key Rhodamine Dyes

The continuous chemical innovation in rhodamine dyes has led to a vast array of derivatives with distinct photophysical properties. The following tables provide a quantitative summary of key parameters for a selection of classic and modern rhodamine dyes, facilitating comparison for experimental design.

Table 1: Photophysical Properties of Classic Rhodamine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Rhodamine B | 568 | 583 | 106,000 | 0.31 (in water) |

| Rhodamine 6G | 525 | 548 | ~116,000 | 0.95 (in ethanol)[3] |

| Tetramethylrhodamine (TMR) | 550 | 573 | ~95,000 | ~0.40 |

| 5-Carboxytetramethylrhodamine (5-TAMRA) | 546 | 579 | ~92,000 | ~0.35 |

| Texas Red | 589 | 615 | ~85,000 | ~0.50 |

Data compiled from various sources.[4][5][6][7] Quantum yields are solvent-dependent.

Table 2: Photophysical Properties of Modern Rhodamine Derivatives

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Alexa Fluor Dyes | ||||

| Alexa Fluor 546 | 556 | 573 | 104,000 | - |

| Alexa Fluor 555 | 555 | 565 | 150,000 | - |

| Alexa Fluor 568 | 578 | 603 | 91,300 | - |

| Alexa Fluor 594 | 590 | 617 | 73,000 | - |

| Janelia Fluor Dyes | ||||

| Janelia Fluor 549 | 549 | 571 | 101,000 | 0.88 |

| Silicon Rhodamines | ||||

| SiR-Hoechst (bound to DNA) | 652 | 672 | ~100,000 | ~0.40 |

| SiRMO-2 | ~650 | ~670 | 49,000 | - |

Data for Alexa Fluor dyes from Thermo Fisher Scientific. Data for Janelia Fluor 549 from Grimm et al., 2023.[8] Data for SiR-Hoechst from Lukinavičius et al., 2015. Data for SiRMO-2 from Wang et al., 2020.[9]

Key Experimental Protocols

The versatility of rhodamine dyes stems from their amenability to chemical modification and conjugation to biomolecules. This section provides detailed methodologies for key experiments involving rhodamine dyes.

Protocol 1: Synthesis of 5-Carboxytetramethylrhodamine (5-TAMRA)

This protocol describes a common method for the synthesis of 5-TAMRA, a widely used derivative for labeling biomolecules.[10][11][12]

Materials:

-

4-Dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone

-

Methanesulfonic acid

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Condensation: In a round-bottom flask, dissolve 4-dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone and 3-dimethylaminophenol in methanesulfonic acid.

-

Heat the mixture with stirring at 80-90°C for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold deionized water.

-

Adjust the pH of the solution to ~10 with NaOH to hydrolyze any ester intermediates.

-

Stir the mixture at room temperature overnight.

-

Purification: Acidify the solution with HCl to precipitate the crude 5-TAMRA.

-

Collect the precipitate by filtration and wash with cold deionized water.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a DCM/MeOH gradient.

Protocol 2: Labeling Antibodies with NHS-Rhodamine

This protocol provides a general procedure for conjugating N-hydroxysuccinimide (NHS)-ester functionalized rhodamine dyes to primary antibodies.

Materials:

-

Primary antibody (in amine-free buffer, e.g., PBS)

-

NHS-Rhodamine (e.g., 5-TAMRA, SE)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dialyze the antibody solution against the conjugation buffer to remove any primary amines. Adjust the antibody concentration to 1-2 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the NHS-Rhodamine in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently vortexing the antibody solution, add a 10- to 20-fold molar excess of the dissolved NHS-Rhodamine.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the rhodamine dye.

Protocol 3: Live-Cell Imaging of Mitochondria with SiR-Mito

This protocol describes the use of a silicon-rhodamine probe for staining mitochondria in living cells.[9][]

Materials:

-

Adherent cells cultured on glass-bottom dishes

-

Complete cell culture medium

-

SiR-Mito stock solution (e.g., 1 mM in DMSO)

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in water) for nuclear counterstaining (optional)

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

-

Staining: Dilute the SiR-Mito stock solution in complete cell culture medium to a final concentration of 100-500 nM. For nuclear counterstaining, Hoechst 33342 can be added to a final concentration of 1 µg/mL.

-

Replace the culture medium with the staining solution and incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence (for SiR-Mito) and blue fluorescence (for Hoechst 33342). For live-cell imaging, maintain the cells at 37°C and 5% CO2.

Visualizing Biological Processes with Rhodamine Dyes

The application of rhodamine dyes has been instrumental in visualizing a wide range of cellular processes. The following diagrams, generated using the DOT language, illustrate key examples.

Mechanism of Rhodamine-Based Calcium Indicators

Rhodamine-based calcium indicators, such as Rhod-2, are designed to exhibit a significant increase in fluorescence upon binding to calcium ions.[14][15][16] This is often achieved through a photoinduced electron transfer (PeT) mechanism.

References

- 1. Newsletter: History of fluorescent dyes - FluoroFinder [fluorofinder.com]

- 2. biotium.com [biotium.com]

- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the difference between Rhodamine B and Rhodamine 6G? | AAT Bioquest [aatbio.com]

- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 6. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. omlc.org [omlc.org]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Improving Brightness and Stability of Si-Rhodamine for Super-Resolution Imaging of Mitochondria in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 14. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scimedia.com [scimedia.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Rhodamine B Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the covalent labeling of antibodies with Rhodamine B isothiocyanate (RBITC). This procedure is essential for preparing fluorescently-labeled antibodies for use in various applications, including immunofluorescence microscopy, flow cytometry, and other immunoassays.

Introduction

This compound (RBITC) is a fluorescent dye widely used for labeling proteins and other biomolecules.[1][2] Its isothiocyanate functional group reacts with primary amine groups, such as those on lysine (B10760008) residues and the N-terminus of antibodies, to form stable thiourea (B124793) bonds.[1][3][4] This results in a fluorescently-labeled antibody that can be used to detect and visualize target antigens. RBITC exhibits excitation and emission maxima of approximately 570 nm and 595 nm, respectively, placing its fluorescence in the orange-red spectrum.[2][4]

Materials and Reagents

| Reagent/Material | Specifications |

| Antibody | Purified IgG, 1-10 mg/mL |

| This compound (RBITC) | Molecular Weight: ~536 g/mol |

| Conjugation Buffer | 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0 |

| Quenching Reagent | 1.5 M Hydroxylamine (B1172632), pH 8.5 |

| Purification Resin | Sephadex G-25 or equivalent gel filtration resin |

| Solvents | Anhydrous Dimethyl sulfoxide (B87167) (DMSO) |

| Dialysis Tubing | 10-14 kDa MWCO |

| Phosphate Buffered Saline (PBS) | pH 7.2-7.4 |

Experimental Protocol

This protocol is optimized for labeling IgG antibodies. For other proteins, optimization of the molar ratio of RBITC to protein may be necessary.

Antibody Preparation

-

Dialyze the antibody solution against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C. This step is crucial to remove any amine-containing substances, such as Tris or glycine, which would compete with the antibody for RBITC binding.

-

After dialysis, determine the antibody concentration by measuring the absorbance at 280 nm.

Preparation of RBITC Stock Solution

-

Immediately before use, dissolve RBITC in anhydrous DMSO to a final concentration of 1-10 mg/mL. RBITC is moisture-sensitive, so ensure the DMSO is anhydrous to prevent hydrolysis.[3]

-

Vortex the solution until the RBITC is completely dissolved.

Conjugation Reaction

-

Slowly add the desired volume of the RBITC stock solution to the antibody solution while gently stirring. A molar excess of 10-20 fold of RBITC to antibody is a good starting point for optimization.

-

Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking during incubation is recommended.

Quenching of the Reaction

-

Add hydroxylamine solution to a final concentration of 0.1 M to quench the reaction.

-

Incubate for 1 hour at room temperature.

Purification of the Labeled Antibody

-

Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate the column with PBS (pH 7.2-7.4).

-

Apply the quenched reaction mixture to the top of the column.

-

Elute the labeled antibody with PBS. The first colored band to elute is the antibody-RBITC conjugate. Unconjugated RBITC will elute later as a separate, slower-moving band.

-

Alternatively, the labeled antibody can be purified by extensive dialysis against PBS at 4°C until no free dye is observed in the dialysis buffer.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[5]

-

Measure the absorbance of the purified antibody-RBITC conjugate at 280 nm (A280) and at the absorbance maximum of RBITC, approximately 555 nm (A555).

-

Calculate the concentration of the antibody and the dye using the following equations:

-

Antibody Concentration (M) = [A280 - (A555 x CF)] / ε_antibody

-

Where:

-

CF is the correction factor for the absorbance of RBITC at 280 nm (typically around 0.34).

-

ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).

-

-

-

Dye Concentration (M) = A555 / ε_RBITC

-

Where:

-

ε_RBITC is the molar extinction coefficient of RBITC at 555 nm (approximately 65,000 M⁻¹cm⁻¹).

-

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Antibody Concentration (M)

-

An optimal DOL for most applications is between 2 and 10.[6]

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| RBITC:Antibody Molar Ratio | 10:1 to 20:1 | This may require optimization depending on the antibody. |

| Reaction pH | 9.0 | Alkaline pH is required for the isothiocyanate reaction.[3] |

| Reaction Time | 2-8 hours at RT or overnight at 4°C | Longer incubation may increase the degree of labeling. |

| Optimal Degree of Labeling (DOL) | 2-10 | A DOL that is too high can lead to fluorescence quenching.[] |

Experimental Workflow

Caption: Workflow for labeling antibodies with this compound.

Signaling Pathway

The labeling of antibodies with this compound is a direct chemical conjugation process and does not involve a biological signaling pathway. The isothiocyanate group of RBITC forms a covalent thiourea bond with primary amine groups on the antibody.

Caption: Chemical reaction for RBITC conjugation to an antibody.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. Degree of labeling (DOL) step by step [abberior.rocks]

- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Conjugating Rhodamine B Isothiocyanate (RBITC) to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine B isothiocyanate (RBITC) is a widely used fluorescent dye for labeling peptides and proteins. Its bright orange-red fluorescence, high quantum yield, and photostability make it an excellent choice for various biological applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][][3] The isothiocyanate group (-N=C=S) of RBITC reacts specifically with primary amines, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues in peptides, to form a stable thiourea (B124793) bond.[4] This document provides detailed protocols and technical information for the successful conjugation of RBITC to peptides.

Reaction Principle

The conjugation of RBITC to a peptide is a nucleophilic addition reaction. The unprotonated primary amine group of the peptide acts as a nucleophile and attacks the electrophilic central carbon atom of the isothiocyanate group of RBITC. This reaction results in the formation of a stable thiourea linkage, covalently attaching the fluorescent dye to the peptide.[4]

Quantitative Data Summary

For successful and efficient conjugation, several parameters must be optimized. The following tables summarize the key quantitative data for the conjugation of RBITC to peptides.

Table 1: Recommended Reaction Conditions for RBITC-Peptide Conjugation

| Parameter | Recommended Value | Notes |

| pH | 8.0 - 9.5 | Alkaline conditions are necessary to ensure the primary amine groups are deprotonated and thus nucleophilic.[4] Buffers should be free of primary amines (e.g., Tris). |

| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) can be used for overnight incubations to minimize potential degradation of sensitive peptides. Room temperature incubations are typically shorter.[] |

| Reaction Time | 1 - 4 hours (at room temperature) or overnight (at 4°C) | Reaction time should be optimized based on the reactivity of the peptide. Progress can be monitored by HPLC.[] |

| Molar Ratio (RBITC:Peptide) | 5:1 to 20:1 | A molar excess of RBITC is generally recommended to ensure efficient labeling.[][5][6] The optimal ratio should be determined empirically for each peptide. |

Table 2: HPLC Purification Parameters for RBITC-Labeled Peptides

| Parameter | Recommended Setting | Notes |

| Column | C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) | C18 columns are effective for separating peptides and their labeled counterparts.[7][8] |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA is a common ion-pairing agent used in peptide separations.[9] |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) | Acetonitrile is the organic modifier used to elute the peptides.[9] |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 85% ACN over 10-30 minutes) | The gradient should be optimized to achieve good separation between the labeled peptide, unlabeled peptide, and free dye.[1] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical and semi-preparative HPLC.[7] |

| Detection Wavelengths | 214 nm (Peptide bond) and ~554 nm (Rhodamine B) | Monitoring at both wavelengths allows for the identification of peptide-containing species and those that are successfully labeled with Rhodamine B.[1][7] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of RBITC to a peptide, followed by purification and characterization.

Reagent Preparation

-

Peptide Solution: Dissolve the peptide in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer or phosphate-buffered saline adjusted to the desired pH). The concentration of the peptide will depend on the specific peptide's solubility and the desired scale of the reaction.

-

RBITC Stock Solution: RBITC has poor solubility in aqueous buffers.[4] Therefore, prepare a stock solution of RBITC in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mg/mL.[4][5] This solution should be prepared fresh and protected from light.

Conjugation Reaction

-

Slowly add the desired molar excess of the RBITC stock solution to the peptide solution while gently vortexing or stirring. It is recommended to add the RBITC solution dropwise to prevent precipitation of the dye.[4]

-

Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil or using an amber-colored tube.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with continuous gentle stirring.[][6]

Purification of the RBITC-Peptide Conjugate

Purification is crucial to remove unreacted RBITC and any side products, which can interfere with downstream applications.

-

Gel Filtration (Desalting): For a preliminary cleanup and to remove the bulk of the unreacted dye, a desalting column (e.g., Sephadex G-25) can be used. Equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. The larger RBITC-peptide conjugate will elute first, while the smaller, free RBITC will be retained longer.

-

High-Performance Liquid Chromatography (HPLC): For high-purity conjugate, reversed-phase HPLC is the method of choice.[8]

-

Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) before injection to ensure proper interaction with the C18 column.[10]

-

Inject the sample onto a C18 column equilibrated with Mobile Phase A.

-

Elute the products using a linear gradient of Mobile Phase B as detailed in Table 2.

-

Monitor the elution at 214 nm and ~554 nm. The peak that absorbs at both wavelengths corresponds to the desired RBITC-peptide conjugate.

-

Collect the fractions containing the purified conjugate.

-

Lyophilize the collected fractions to obtain the purified RBITC-peptide conjugate as a powder.

-

Characterization of the Conjugate

-

Mass Spectrometry: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or LC-MS). The observed molecular weight should correspond to the sum of the peptide's molecular weight and that of RBITC.

-

UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the peptide, if it contains aromatic residues) and at ~554 nm (for Rhodamine B).

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the conjugation of RBITC to peptides.

Chemical Reaction Diagram

Caption: RBITC conjugation reaction with a peptide's primary amine.

Troubleshooting

-

Low Conjugation Efficiency:

-

Incorrect pH: Ensure the reaction buffer is between pH 8.0 and 9.5.

-

Hydrolyzed RBITC: Use freshly prepared RBITC stock solution. Anhydrous solvents are critical to prevent hydrolysis.

-

Insufficient Molar Ratio: Increase the molar excess of RBITC.

-

-

Peptide Precipitation:

-

High Organic Solvent Concentration: Add the RBITC stock solution slowly and in small volumes to the peptide solution.

-

-

Formation of Non-fluorescent Spirolactam:

-

Rhodamine B can form a non-fluorescent spirolactam, especially when conjugated to primary amines.[7] This can sometimes be observed as a second, non-fluorescent peak during HPLC purification.[1]

-

Mitigation: While challenging to completely avoid with RBITC, ensuring the pH of the final purified product is not excessively basic can help. For applications sensitive to this, consider using an alternative rhodamine derivative or coupling to a secondary amine on the peptide if available.

-

-

Difficulty in Purification:

-

Poor Separation: Optimize the HPLC gradient to improve the resolution between the labeled peptide, unlabeled peptide, and free dye.

-

Hydrophobicity: The addition of the hydrophobic rhodamine dye can significantly increase the retention time of the peptide on a C18 column. Adjust the gradient accordingly.

-

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can achieve successful and reproducible conjugation of this compound to peptides for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 3. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. On-line separation/analysis of Rhodamine B dye based on a solid-phase extraction high performance liquid chromatography self-designed device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 9. protocols.io [protocols.io]

- 10. peptideweb.com [peptideweb.com]

Application Notes and Protocols for Rhodamine B Isothiocyanate in Flow Cytometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine B isothiocyanate (RBITC) is a bright, orange-red fluorescent dye belonging to the rhodamine family. Its isothiocyanate group readily reacts with primary amine groups on proteins and other biomolecules, forming stable thiourea (B124793) bonds. This property makes RBITC an excellent tool for covalently labeling cells and antibodies for various applications in flow cytometry. Flow cytometry allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population, providing quantitative data on cell characteristics. The stable and bright fluorescence of RBITC makes it a valuable probe for cell tracking, apoptosis detection, and cell proliferation analysis.

These application notes provide detailed protocols and data presentation for the use of RBITC in flow cytometry, aimed at researchers and professionals in cell biology, immunology, and drug development.